Methyl 4-bromo-2-methylquinoline-6-carboxylate
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Overview
Description
Methyl 4-bromo-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methylquinoline-6-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the following steps:
Bromination: 2-methylquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylquinoline.
Esterification: The resulting 4-bromo-2-methylquinoline is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 4-amino-2-methylquinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-methylquinoline-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methylquinoline-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromoquinoline: Lacks the methyl and ester groups, making it less versatile in certain reactions.
2-Methylquinoline: Lacks the bromine and ester groups, limiting its reactivity in substitution and coupling reactions.
Methyl 4-bromoquinoline-6-carboxylate: Similar but lacks the methyl group at the 2-position, affecting its steric and electronic properties.
Uniqueness
Methyl 4-bromo-2-methylquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1261473-37-3 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 4-bromo-2-methylquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3 |
InChI Key |
JPRUJIDBEPFVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Br |
Origin of Product |
United States |
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